molecular formula C11H11F3O4S B3175859 [2-(Trifluoromethyl)oxiran-2-yl]methyl 4-methylbenzenesulfonate CAS No. 960249-70-1

[2-(Trifluoromethyl)oxiran-2-yl]methyl 4-methylbenzenesulfonate

Cat. No.: B3175859
CAS No.: 960249-70-1
M. Wt: 296.26 g/mol
InChI Key: JNMFJRRMXRUZKR-UHFFFAOYSA-N
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Description

[2-(Trifluoromethyl)oxiran-2-yl]methyl 4-methylbenzenesulfonate is a chemical compound known for its unique structural features and reactivity It contains a trifluoromethyl group attached to an oxirane ring, which is further linked to a methylbenzenesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Trifluoromethyl)oxiran-2-yl]methyl 4-methylbenzenesulfonate typically involves the reaction of a trifluoromethyl-substituted epoxide with a sulfonate ester. One common method includes the use of trifluoromethyl-substituted epoxide and 4-methylbenzenesulfonyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

[2-(Trifluoromethyl)oxiran-2-yl]methyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The oxirane ring can be opened by nucleophiles, leading to the formation of different products depending on the nucleophile used.

    Oxidation: The compound can undergo oxidation reactions, particularly at the trifluoromethyl group, leading to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonate group, converting it into different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions. Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions, while reducing agents such as lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine can yield an amino alcohol, while oxidation can produce a trifluoromethyl ketone.

Scientific Research Applications

Chemistry

In chemistry, [2-(Trifluoromethyl)oxiran-2-yl]methyl 4-methylbenzenesulfonate is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

Biology

In biological research, this compound can be used to modify biomolecules, potentially altering their properties and functions. Its ability to introduce trifluoromethyl groups into biological molecules can be useful in drug discovery and development.

Medicine

In medicine, the compound’s derivatives may have potential therapeutic applications. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making it a valuable moiety in drug design.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties can be exploited in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of [2-(Trifluoromethyl)oxiran-2-yl]methyl 4-methylbenzenesulfonate involves its reactivity towards nucleophiles and electrophiles. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. The trifluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new bonds.

Comparison with Similar Compounds

Similar Compounds

  • [2-(Difluoromethyl)oxiran-2-yl]methyl 4-methylbenzenesulfonate
  • [2-(Trifluoromethyl)oxiran-2-yl]methyl 4-chlorobenzenesulfonate
  • [2-(Trifluoromethyl)oxiran-2-yl]methyl 4-nitrobenzenesulfonate

Uniqueness

Compared to similar compounds, [2-(Trifluoromethyl)oxiran-2-yl]methyl 4-methylbenzenesulfonate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain types of chemical reactions and potentially more useful in specific applications, such as in the synthesis of pharmaceuticals and specialty chemicals.

Properties

IUPAC Name

[2-(trifluoromethyl)oxiran-2-yl]methyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O4S/c1-8-2-4-9(5-3-8)19(15,16)18-7-10(6-17-10)11(12,13)14/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMFJRRMXRUZKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2(CO2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

960249-70-1
Record name [2-(Trifluoromethyl)oxiran-2-yl]methyl 4-methylbenzenesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3,3,3-Trifluoro-2-hydroxy-2-({[(4-methylphenyl)sulfonyl]oxy}methyl)propyl 4-methylbenzenesulfonate (14.29 g, 29 mmol) in dichloromethane (75 ml) was pumped through a cartridge containing PS-carbonate resin (not pre-swelled) (3 mmol/g, 25 g, 75 mmol) at 675 microliters/min. The temperature was set to approx. 50° C. by wrapping a Whatman thin film heater around the cartridge. The pressure was regulated at 40 psi. After all the reagent had been aspirated, the column was washed through with dichloromethane—at this point the column started to leak slightly and the back pressure regulator had to be removed to reduce the pressure. The collected solution was concentrated in vacuo to afford the title compound (7.25 g).
Name
3,3,3-Trifluoro-2-hydroxy-2-({[(4-methylphenyl)sulfonyl]oxy}methyl)propyl 4-methylbenzenesulfonate
Quantity
14.29 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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